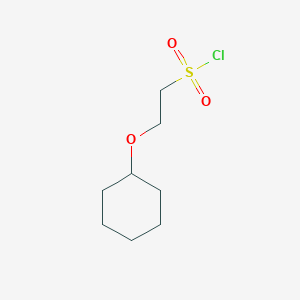

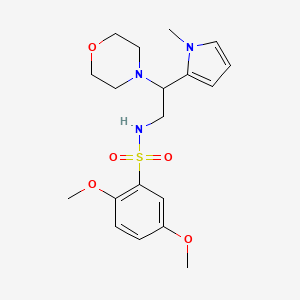

![molecular formula C21H17F3N2O2 B2858999 N-(4-甲苯基)-6-氧代-1-[[3-(三氟甲基)苯基]甲基]吡啶-3-甲酰胺 CAS No. 1004393-24-1](/img/structure/B2858999.png)

N-(4-甲苯基)-6-氧代-1-[[3-(三氟甲基)苯基]甲基]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

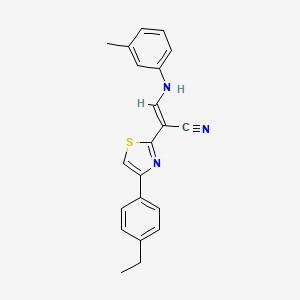

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .Molecular Structure Analysis

Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

DNA-Groove Binding Agents

F2744-1184 has been identified as a potential DNA-groove binding agent. This application is crucial in the development of new therapeutics that target specific DNA sequences to modulate gene expression. The compound’s ability to bind within the minor groove of DNA duplexes allows it to interfere with protein-DNA interactions, which can be harnessed in cancer therapy to inhibit the activity of overexpressed oncogenes .

Organofluorine Chemistry

The trifluoromethyl group in F2744-1184 makes it a valuable compound in organofluorine chemistry. This field explores the properties and reactions of organofluorine compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. F2744-1184 can serve as a precursor for synthesizing various fluorinated organic molecules .

Medicinal Chemistry

In medicinal chemistry, F2744-1184 can be used to synthesize a wide range of bioactive molecules. Its structural features make it a versatile starting material for creating compounds with potential anti-inflammatory, analgesic, and antitumor properties. The compound’s trifluoromethyl group is particularly significant, as it often contributes to the pharmacokinetic properties of drugs .

Fluorescent Probes

F2744-1184’s structure suggests potential use in the design and synthesis of fluorescent probes. These probes are essential tools in biomedical research for detecting and imaging biomolecules within cells. The compound’s ability to interact with light and emit fluorescence can be exploited to create sensitive and selective probes for various applications .

Environmental Monitoring

The compound’s potential as a fluorescent probe also extends to environmental monitoring. It can be used to detect pollutants and toxins in water and soil samples. The specificity and sensitivity of such probes are critical for early detection and prevention of environmental hazards .

Agrochemical Research

F2744-1184 may find applications in agrochemical research due to its structural similarity to compounds known for their pesticidal properties. Researchers can modify its structure to enhance its activity against agricultural pests, contributing to the development of new, more effective pesticides .

未来方向

属性

IUPAC Name |

N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c1-14-5-8-18(9-6-14)25-20(28)16-7-10-19(27)26(13-16)12-15-3-2-4-17(11-15)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOPNQSJUAUSDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

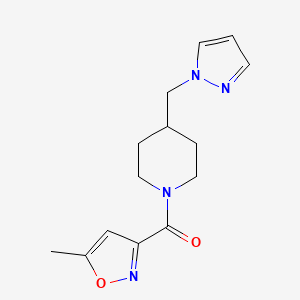

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)

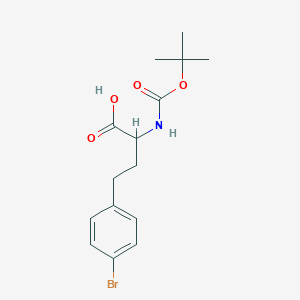

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)

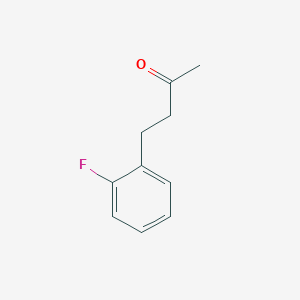

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)

![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)

![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)